(((9H-芴-9,9-二基)双(4,1-苯撑))双(氧))双(2-羟基丙烷-3,1-二基) 二丙烯酸酯

描述

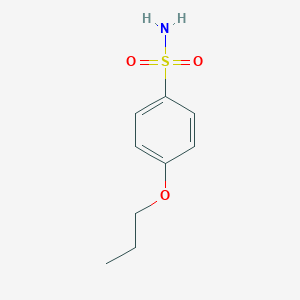

This compound is a significant cross-linking agent widely used in photo-curing resins, optical fiber materials, coatings, and adhesives . It can undergo cross-linking reactions by exposure to ultraviolet light or electron beam, curing the material, and imparting excellent mechanical and chemical resistance properties to the material .

Synthesis Analysis

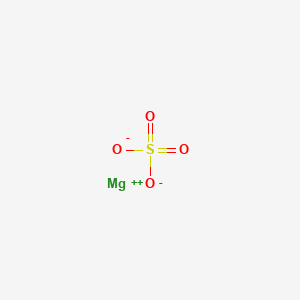

The synthesis of this compound is complex and typically achieved through organic synthetic chemical reactions . Specific methods require the use of certain reagents and conditions, such as tin(II) chloride .Molecular Structure Analysis

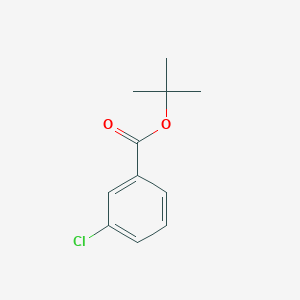

The molecular formula of this compound is C37H34O8 . Its molecular weight is 606.66 . The InChI key is YCPMSWJCWKUXRH-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can undergo cross-linking reactions when exposed to ultraviolet light or an electron beam . This process cures the material and gives it excellent mechanical and chemical resistance properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 606.66 , and it has a density of 1.260 . It is stored in a sealed, dry environment at 2-8°C .科学研究应用

有机发光二极管(OLED)中的应用

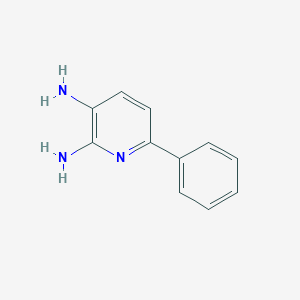

该化合物及其衍生物在有机发光二极管(OLED)领域显示出重要的应用。研究表明,具有芴核心的材料可用于 OLED 中,以实现高效率和高亮度。例如,包含芴单元的 DTPAFB 和 DNPAFB 等材料已被用于制造与常用材料相比具有更高最大效率的 OLED。这些 OLED 在发光效率和功率效率方面显示出有希望的结果,表明芴衍生物在提高 OLED 性能方面的潜力 (Ye et al., 2010)。

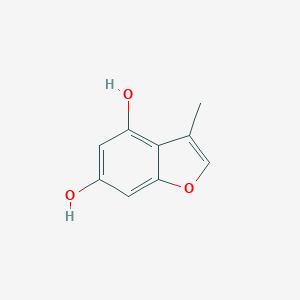

光电材料中的应用

芴衍生物也因其在光电器件中的电荷传输特性而闻名。对有机半导体材料(包括具有苯并噻唑-芴骨架的材料)的研究突出了它们在该领域的意义。这些化合物中构象的灵活性和末端烷基链的取向是影响其电子性质的关键因素 (Dikundwar et al., 2011)。

薄膜晶体管中的应用

芴核共轭化合物已被合成并评估其在有机薄膜晶体管(TFT)中的潜力。包含芴基单元的 FCBT 等化合物表现出良好的溶解性、热稳定性和良好的电学性能,使其适用于 TFT (Kim et al., 2016)。

存储器件和电气应用中的应用

基于芴的供体-受体聚合物已被开发用于忆阻器中,忆阻器是一种非易失性存储器件。这些材料独特的偶极矩和导电电荷转移态使其适用于制造具有显着电阻转换和忆阻行为的存储器件 (Wang et al., 2014)。

高分子量聚合物的合成中的应用

研究表明,芴及其衍生物可用于合成线型高分子量聚合物。这些聚合物可溶于普通有机溶剂中,并可形成柔性透明薄膜,表明它们在材料科学和工程等各种应用中的实用性 (Hernandez et al., 2010)。

安全和危害

未来方向

The synthesis method of this compound is complex and typically involves organic synthetic chemical reactions . Future research could focus on developing simpler, more efficient synthesis methods. Additionally, given its wide range of applications in photo-curing resins, optical fiber materials, coatings, and adhesives, further exploration of its properties and potential uses could be beneficial .

属性

IUPAC Name |

[2-hydroxy-3-[4-[9-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]fluoren-9-yl]phenoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34O8/c1-3-35(40)44-23-27(38)21-42-29-17-13-25(14-18-29)37(33-11-7-5-9-31(33)32-10-6-8-12-34(32)37)26-15-19-30(20-16-26)43-22-28(39)24-45-36(41)4-2/h3-20,27-28,38-39H,1-2,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGKXJFTPZXBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC(COC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600307 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate | |

CAS RN |

143182-97-2 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)